Cas no 1807004-97-2 (2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde)
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde
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- Inchi: 1S/C7H4F2INO2/c8-7(9)5-6(13)3(2-12)4(10)1-11-5/h1-2,7,13H
- InChI Key: LLIZNCWGOCPJTC-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(=C1C=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 193
- XLogP3: 1.8
- Topological Polar Surface Area: 50.2
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029030120-250mg |
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde |
1807004-97-2 | 95% | 250mg |
$1,029.00 | 2022-03-31 | |
| Alichem | A029030120-500mg |
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde |
1807004-97-2 | 95% | 500mg |
$1,819.80 | 2022-03-31 | |
| Alichem | A029030120-1g |
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde |
1807004-97-2 | 95% | 1g |
$3,010.80 | 2022-03-31 |
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde
Introduction to 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde (CAS No. 1807004-97-2)
2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1807004-97-2, is characterized by a pyridine core substituted with a difluoromethyl group, a hydroxy group, an iodine atom, and an aldehyde functionality at the 4-position. Such structural motifs are highly valued in drug discovery because they can confer enhanced metabolic stability, improved binding affinity to biological targets, and diverse pharmacological effects.
The presence of the difluoromethyl group is particularly noteworthy, as this moiety is frequently incorporated into pharmaceuticals to improve pharmacokinetic properties. The difluoromethyl group can increase lipophilicity, reduce metabolic susceptibility, and enhance binding interactions with enzymes or receptors. This feature makes 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde a promising scaffold for the development of novel therapeutic agents.
Furthermore, the combination of the hydroxy and iodine substituents on the pyridine ring introduces opportunities for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in medicinal chemistry to construct complex molecular architectures and to introduce diverse pharmacophores. The aldehyde group at the 4-position also provides a reactive handle for condensation reactions, enabling the synthesis of heterocyclic derivatives or peptidomimetics.
In recent years, there has been growing interest in exploring the biological activities of halogenated pyridines. Halogen atoms, particularly iodine, can modulate the electronic properties of aromatic systems and influence binding interactions with biological targets. For instance, studies have demonstrated that iodinated pyridines exhibit potent activity against various enzymatic targets, including kinases and phosphodiesterases. The structural features of 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde make it an attractive candidate for investigating such bioactivities.
One of the most compelling aspects of this compound is its potential application in oncology research. The difluoromethyl group is well-known for its ability to enhance drug efficacy by improving metabolic stability and reducing degradation. Additionally, the presence of an iodine atom allows for positron emission tomography (PET) imaging applications, which are crucial for early detection and monitoring of cancerous lesions. Recent studies have highlighted the use of halogenated pyridines as PET tracers due to their favorable pharmacokinetic profiles and high affinity for tumor-specific receptors.
The hydroxy group in 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde also plays a significant role in its biological activity. Hydroxylated aromatic compounds are known to exhibit diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. The interplay between the difluoromethyl, hydroxy, and iodine substituents may contribute to synergistic effects in drug design, leading to compounds with enhanced therapeutic potential.
From a synthetic chemistry perspective, 2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde serves as a versatile building block for constructing more complex molecules. The aldehyde functionality allows for facile derivatization through condensation reactions with amines or hydrazines, yielding Schiff bases or hydrazones that can be further functionalized. Additionally, the iodine atom provides a site for cross-coupling reactions with boronic acids or stannanes, enabling access to a wide range of substituted pyridines.
The pharmaceutical industry has increasingly recognized the importance of heterocyclic compounds in drug development. Pyridines are among the most frequently occurring heterocycles in approved drugs due to their ability to interact with biological targets through various chemical moieties. The structural diversity inherent in pyridines allows for fine-tuning of pharmacological properties by introducing different substituents at specific positions on the ring.
In conclusion,2-(Difluoromethyl)-3-hydroxy-5-iodopyridine-4-carboxaldehyde (CAS No. 1807004-97-2) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features—comprising a difluoromethyl, hydroxy, and iodine substituent—make it an attractive scaffold for developing novel therapeutic agents with enhanced metabolic stability and improved binding affinity to biological targets. Furthermore, its reactivity as an aldehyde allows for diverse synthetic transformations, enabling access to complex molecular architectures suitable for various drug discovery applications.
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